![molecular formula C14H11ClN2O2S B5736386 4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5736386.png)
4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have potential therapeutic applications in cancer, inflammation, and neurological disorders.
Wirkmechanismus
4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide inhibits the activity of HATs by binding to the substrate-binding site of the enzyme. This prevents the acetylation of histones and other proteins, leading to changes in gene expression. This compound has been shown to selectively inhibit the activity of certain HATs, such as p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP), which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially by modulating the expression of genes involved in cell proliferation and apoptosis. This compound has also been shown to have anti-inflammatory effects, potentially by modulating the expression of genes involved in the immune response. In addition, this compound has been shown to have neuroprotective effects, potentially by modulating the expression of genes involved in neuronal function and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is that it is a potent and selective inhibitor of HATs, which makes it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of this compound is that it can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many future directions for research on 4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of HATs, which could have even greater therapeutic potential. Another area of interest is the identification of specific disease targets for this compound, which could lead to the development of targeted therapies for cancer, inflammation, and neurological disorders. Finally, the development of novel delivery methods for this compound could improve its efficacy and reduce its toxicity in vivo.
Synthesemethoden
The synthesis of 4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenol to form 4-chloro-N-(2-hydroxyphenyl)benzamide. Finally, the thioamide functionality is introduced by reacting the intermediate with carbon disulfide and potassium hydroxide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of HATs, which are enzymes that acetylate histones and other proteins, leading to changes in gene expression. By inhibiting HAT activity, this compound can alter gene expression patterns and potentially modulate disease progression.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCQRSWWMUDKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
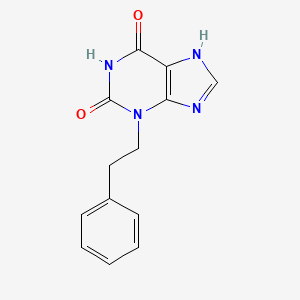
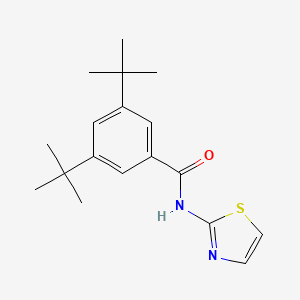

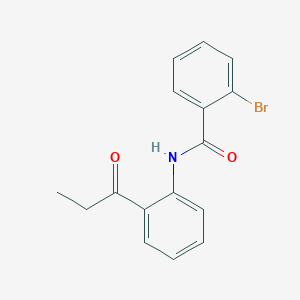
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
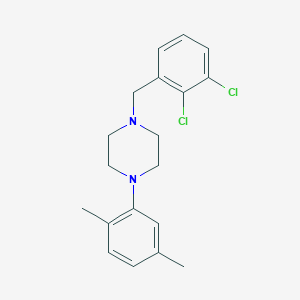
![N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5736347.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
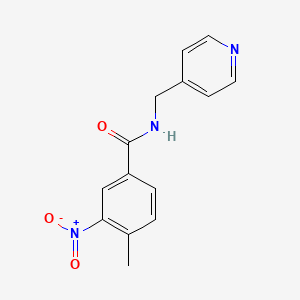

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)

![11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
